molecular formula C18H18N4O2S2 B2873436 N'-[2-(methylsulfanyl)phenyl]-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide CAS No. 2034563-76-1

N'-[2-(methylsulfanyl)phenyl]-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide

Cat. No.: B2873436
CAS No.: 2034563-76-1
M. Wt: 386.49
InChI Key: GWZZTVBSZVBPOE-UHFFFAOYSA-N
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Description

N'-[2-(Methylsulfanyl)phenyl]-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide is a synthetic hybrid molecule designed for advanced chemical and pharmaceutical research. This compound features a multi-heterocyclic architecture, incorporating pyrazole and thiophene rings linked by an ethanediamide bridge to an aromatic ring with a methylsulfanyl substituent. The pyrazole moiety is a well-documented scaffold in medicinal chemistry, known for its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and antioxidant properties . Similarly, the thiophene ring is a privileged structure that contributes to significant biological activities and is often used to enhance molecular binding affinity and pharmacokinetic profiles . While specific biological data for this exact compound is not available in the public domain, structurally related pyrazolyl-thiophene hybrids have demonstrated promising multifunctional biological activities. Recent studies on similar compounds have shown notable antimicrobial efficacy against a range of bacterial and fungal strains, as well as potent antioxidant activity in radical scavenging assays . The presence of the ethanediamide (oxalamide) linker is a key feature that can confer specific conformational properties and potential for hydrogen bonding, which may influence interactions with biological targets such as enzymes. This molecular framework suggests potential research applications in developing novel therapeutic agents, enzyme inhibitors, and as a chemical probe for studying structure-activity relationships (SAR). The product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers are encouraged to conduct their own specific safety and efficacy evaluations.

Properties

IUPAC Name

N'-(2-methylsulfanylphenyl)-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S2/c1-25-16-6-3-2-5-14(16)21-18(24)17(23)19-11-15(13-7-10-26-12-13)22-9-4-8-20-22/h2-10,12,15H,11H2,1H3,(H,19,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWZZTVBSZVBPOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CSC=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[2-(methylsulfanyl)phenyl]-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thiophene intermediates, followed by their coupling with an oxalamide moiety. Common reagents used in these reactions include:

    Pyrazole synthesis: Starting from hydrazine and 1,3-diketones.

    Thiophene synthesis: Utilizing thiophene-3-carboxaldehyde and appropriate nucleophiles.

    Oxalamide formation: Reacting oxalyl chloride with amines under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N'-[2-(methylsulfanyl)phenyl]-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N'-[2-(methylsulfanyl)phenyl]-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N'-[2-(methylsulfanyl)phenyl]-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its binding affinity and molecular interactions are necessary to fully understand its mechanism.

Comparison with Similar Compounds

Physicochemical Properties

  • Lipophilicity : The methylsulfanyl group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to BE80406’s fluorobenzyl (logP ~2.8) and BE80425’s chlorophenyl (logP ~3.1).
  • Aromatic Interactions : Thiophen-3-yl and pyrazol-1-yl groups (target compound) enable π-π stacking and metal coordination, similar to BE80424. BE80406’s furan-2-yl group may exhibit weaker π-conjugation .

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